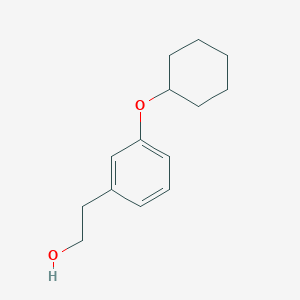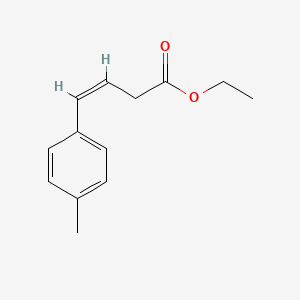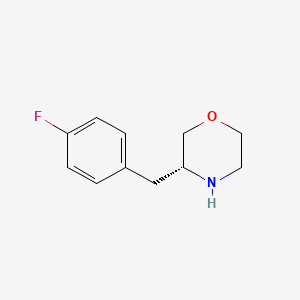![molecular formula C16H27BN2O4S B15234991 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. Boronic esters are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The process can be carried out under mild conditions, making it efficient and scalable . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is typically conducted at room temperature.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions often conducted at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways involving boron, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the sulfonamido and dimethylaminoethyl groups.
Methylboronic acid pinacol ester: Another boronic ester with different substituents, leading to different reactivity and applications.
Vinylboronic acid pinacol ester: Contains a vinyl group, making it suitable for different types of coupling reactions.
Uniqueness
The presence of the sulfonamido and dimethylaminoethyl groups allows for additional interactions and reactivity compared to simpler boronic esters .
Properties
Molecular Formula |
C16H27BN2O4S |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-9-14(12-13)18-24(20,21)11-10-19(5)6/h7-9,12,18H,10-11H2,1-6H3 |
InChI Key |
IKDAPNDODKWQKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


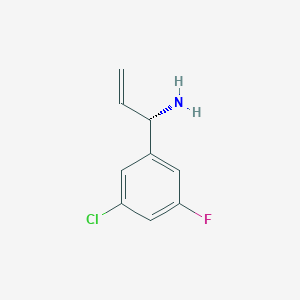

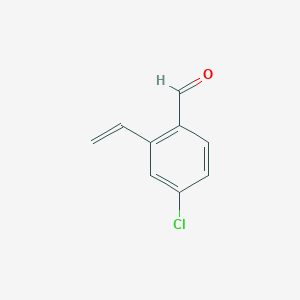

![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)






